2,4-Dichloro-6-(trifluoromethyl)pyridine

Overview

Description

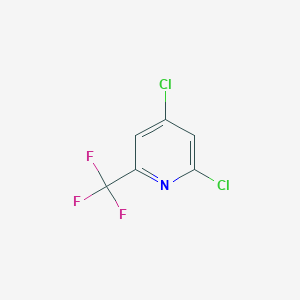

2,4-Dichloro-6-(trifluoromethyl)pyridine (CAS: 39891-02-6) is a halogenated pyridine derivative characterized by two chlorine substituents at positions 2 and 4 and a trifluoromethyl (-CF₃) group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in agrochemical and pharmaceutical research. Its electron-withdrawing substituents influence reactivity, particularly in nucleophilic substitution reactions, which are critical for derivatization into functional intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-dichloropyridine with trifluoromethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes. The reaction conditions are optimized to ensure high yield and purity, typically involving temperatures ranging from 20°C to 80°C and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Agricultural Chemistry

Herbicides and Pesticides

2,4-Dichloro-6-(trifluoromethyl)pyridine is primarily utilized as an intermediate in the synthesis of herbicides and pesticides. Its derivatives are crucial for enhancing crop protection against pests and diseases. For instance, compounds derived from this pyridine are integral to the formulation of herbicides that target specific weed species while minimizing harm to crops .

Case Study: Fluazifop-butyl

Fluazifop-butyl, a herbicide derived from trifluoromethylpyridine compounds, has been widely adopted in agricultural practices. It exemplifies the effectiveness of these derivatives in controlling grass weeds in various crops, showcasing the practical benefits of this compound in real-world applications .

Pharmaceutical Development

Medicinal Chemistry

In the pharmaceutical sector, this compound is employed to develop drugs targeting specific diseases. The trifluoromethyl group enhances the biological activity and bioavailability of pharmaceutical compounds .

FDA-Approved Drugs

Several FDA-approved drugs incorporate the trifluoromethyl group as part of their pharmacophore. This modification often improves drug properties such as potency and selectivity against biological targets .

Material Science

Advanced Materials

This compound is also utilized in material science for developing advanced materials, including polymers and coatings. The incorporation of trifluoromethyl groups can enhance the durability and resistance of materials to environmental factors such as moisture and chemicals .

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound serves as a reference standard for identifying and quantifying similar compounds in complex mixtures. Its stability and distinct chemical properties make it an ideal candidate for use in various analytical techniques such as HPLC and LC-MS .

Environmental Science

Pollutant Degradation

Emerging research indicates potential applications of this compound in environmental remediation efforts, particularly in degrading pollutants. Studies are ongoing to explore how derivatives of this compound can be used to mitigate environmental contaminants effectively .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notable Compounds |

|---|---|---|

| Agricultural Chemistry | Herbicides and pesticides | Fluazifop-butyl |

| Pharmaceutical Development | Drug synthesis targeting specific diseases | Various FDA-approved drugs |

| Material Science | Development of polymers and coatings | Advanced polymer materials |

| Analytical Chemistry | Reference standards for analytical methods | HPLC/LC-MS standards |

| Environmental Science | Pollutant degradation studies | Research on remediation |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes and receptors, disrupting normal cellular functions and leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to 2,4-Dichloro-6-(trifluoromethyl)pyridine, as quantified by molecular similarity indices (0.70–0.81):

| Compound Name | CAS Number | Substituents | Similarity Score | Key Applications |

|---|---|---|---|---|

| 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | 749256-90-4 | Cl (2), CH₃ (4), CF₃ (6) | 0.81 | Agrochemical intermediates |

| 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | 117519-08-1 | Cl (2), NO₂ (3), CF₃ (6) | 0.80 | Pharmaceutical synthesis |

| 2,4-Dichloro-6-(difluoromethyl)pyridine | 913090-41-2 | Cl (2,4), CF₂H (6) | 0.74 | Material science |

Key Observations :

- Methyl vs.

- Nitro Group at Position 3: The NO₂ group in 117519-08-1 introduces strong electron-withdrawing effects, enhancing electrophilicity for pharmaceutical derivatization but reducing metabolic stability compared to CF₃ .

Functional Group Impact on Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability. For example, this compound (logP ~2.8) is more lipophilic than 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (logP ~2.1) due to the polar nitro group .

- Solubility: Pyridine derivatives with hydrophilic substituents (e.g., methoxy or amino groups) exhibit higher aqueous solubility. In contrast, trifluoromethyl and chloro groups reduce solubility, necessitating formulation optimization for biological applications .

Metabolic and Toxicity Profiles

- Metabolism : The trifluoromethyl group in this compound undergoes minimal hepatic metabolism, contrasting with penclomedine’s NADPH-dependent reductive metabolism, which produces toxic dimers.

- Excretion : Less than 0.2% of this compound is excreted unchanged in urine, whereas nitro-substituted analogues (e.g., 117519-08-1) show higher renal clearance due to polar metabolites.

Biological Activity

2,4-Dichloro-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted at the 2 and 4 positions with chlorine atoms and at the 6 position with a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 205.02 g/mol. The presence of halogen atoms contributes to its reactivity and interaction with biological systems.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to both inhibition and activation of enzymatic activities, significantly affecting metabolic pathways.

Cellular Effects

The compound has been shown to modulate cell signaling pathways and gene expression. It influences oxidative stress responses and inflammatory pathways, which are critical in various disease processes. Studies have reported alterations in cellular metabolism due to changes in the activity of key metabolic enzymes induced by this compound.

The primary mechanism through which this compound exerts its biological effects is through binding interactions with biomolecules such as enzymes and receptors. This binding can inhibit or activate these biomolecules, leading to significant changes in cellular function. For instance, it has been observed to inhibit enzymes involved in the biosynthesis of essential cellular components, thereby affecting cell growth and proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiplasmodial Activity : Research has demonstrated that derivatives of this compound exhibit potential antiplasmodial properties, suggesting its utility in developing antimalarial agents.

- Antitumor Properties : The compound has shown promise in inhibiting cancer cell proliferation across various cell lines. Its structural modifications may enhance its efficacy against specific cancer types .

- Toxicological Studies : In animal models, varying dosages of the compound revealed a dose-dependent relationship with cellular effects. Lower doses exhibited minimal effects, while higher doses resulted in significant physiological changes, including potential organ damage.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low Dose | Minimal cellular effects |

| Moderate Dose | Altered metabolic functions |

| High Dose | Significant toxicity and organ damage |

Threshold effects were noted where specific dosages were required to elicit measurable responses in cellular functions.

Applications

This compound holds potential applications across various fields:

- Pharmaceutical Development : Investigated for its use in developing new drugs targeting cancer and infectious diseases.

- Agriculture : Utilized as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dichloro-6-(trifluoromethyl)pyridine, and what critical parameters influence yield?

- Methodology :

-

Copper-mediated trifluoromethylation : React 2,4-dichloropyridine derivatives with trifluoromethylating agents (e.g., CF₃I) under Cu(I) catalysis in DMF at 80–100°C. Yield optimization requires precise stoichiometry of CF₃ sources and monitoring reaction time to avoid over- or under-trifluoromethylation .

-

Halogen exchange reactions : Substitute chlorine atoms in pyridine precursors using fluorinating agents (e.g., KF or CsF) in polar aprotic solvents (DMSO or DMF) under reflux. Temperature control (100–120°C) and anhydrous conditions are critical to prevent hydrolysis .

-

Key parameters : Catalyst loading (5–10 mol%), solvent polarity, and reaction time (typically 12–24 hours).

- Data Table :

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cu-mediated CF₃ addition | CF₃I, CuI, DMF, 80°C, 18h | 65–72 | |

| Halogen exchange | KF, DMSO, 120°C, 24h | 58–63 |

Q. What purification techniques are recommended for isolating this compound?

- Methodology :

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for elution. Monitor fractions by TLC (Rf ~0.5) .

- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to −20°C for crystal formation. Purity >98% confirmed by HPLC .

- Distillation : For large-scale purification, fractional distillation under reduced pressure (boiling point ~150°C at 10 mmHg) .

Q. How should researchers characterize the compound’s structural identity and purity?

- Methodology :

- NMR spectroscopy : Compare ¹H/¹³C/¹⁹F NMR shifts with literature data. For example, ¹⁹F NMR typically shows a singlet at −62 ppm for the CF₃ group .

- Mass spectrometry (EI-MS) : Look for molecular ion peak at m/z 215 [M]⁺ .

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and bond angles (CCDC deposition recommended) .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution at the 2- and 4-positions be addressed?

- Methodology :

- Steric/electronic modulation : Use bulky nucleophiles (e.g., tert-butylamine) to favor substitution at the less hindered 4-position. For 2-position selectivity, employ electron-deficient nucleophiles (e.g., thiophenol) under mild basic conditions (K₂CO₃ in THF) .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict activation barriers for substitution pathways. Compare with experimental outcomes to refine conditions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodology :

- Variable-temperature NMR : Analyze splitting at −40°C to identify dynamic effects (e.g., hindered rotation of CF₃ groups) .

- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments.

- Cross-validate with LC-MS/MS : Detect trace impurities (e.g., dechlorinated by-products) that may distort NMR signals .

Q. What strategies stabilize this compound under reactive conditions (e.g., high-temperature catalysis)?

- Methodology :

- Inert atmosphere handling : Use Schlenk lines or gloveboxes to prevent hydrolysis of the CF₃ group .

- Additive screening : Introduce stabilizing ligands (e.g., 2,2’-bipyridine) to suppress decomposition during Pd-catalyzed coupling reactions .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

- Methodology :

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular dynamics (MD) simulations : Model solvation effects in DMF or THF to optimize reaction media .

Q. Contradiction Analysis

Q. Conflicting reports on the compound’s stability in acidic media: How to design experiments to reconcile discrepancies?

- Methodology :

- pH-dependent stability studies : Expose the compound to buffered solutions (pH 1–7) at 25°C. Monitor degradation via HPLC every 6 hours.

- Mechanistic studies : Use ¹⁹F NMR to detect HF release (indicative of CF₃ group hydrolysis) under acidic conditions .

Properties

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHUMUZOLTXVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544220 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-02-6 | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.